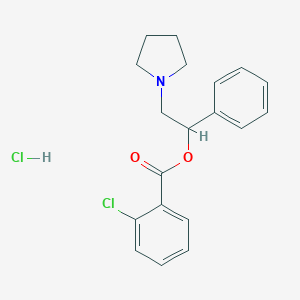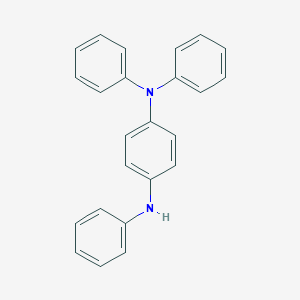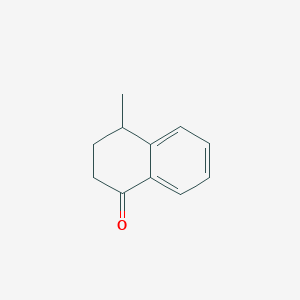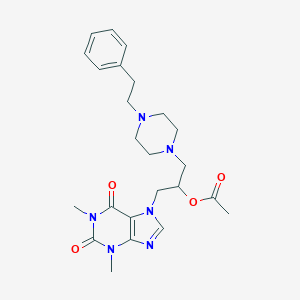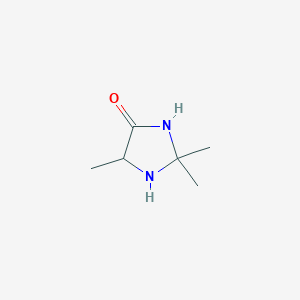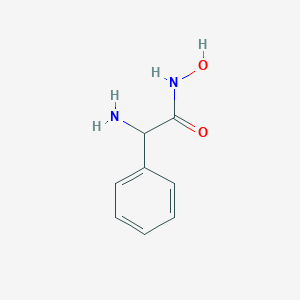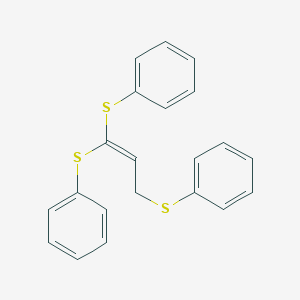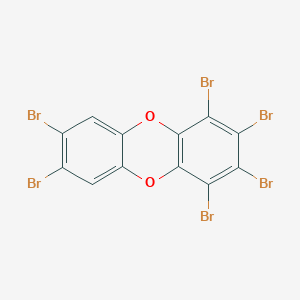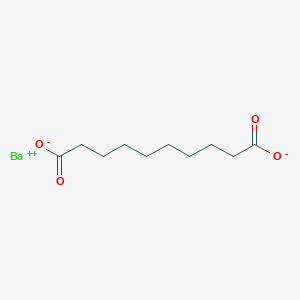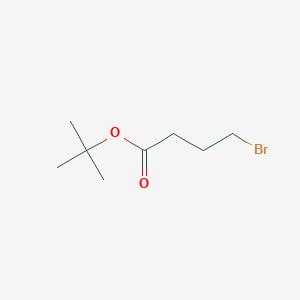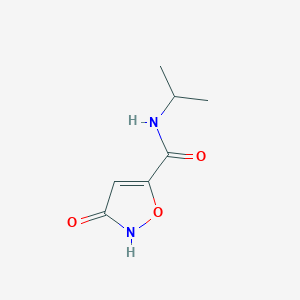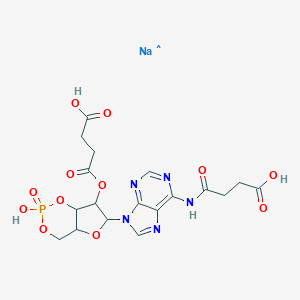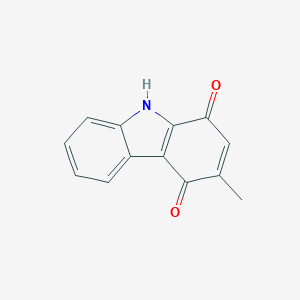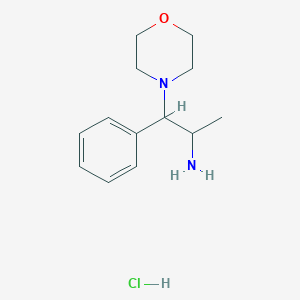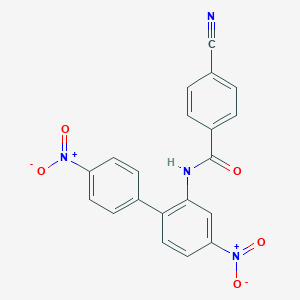
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is not fully understood. However, it has been found to interact with specific proteins and enzymes in cancer cells, leading to their inhibition and subsequent cell death. Additionally, it has been found to disrupt the cell wall of bacteria, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their inhibition and subsequent death. Additionally, it has been found to disrupt the cell wall of bacteria, leading to their death. Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has also been found to exhibit antioxidant properties, making it a potential candidate for the development of new antioxidant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. Additionally, it has been found to exhibit antioxidant properties, making it a potential candidate for the development of new antioxidant drugs. However, one of the limitations of using Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-. One potential direction is the development of new anticancer drugs based on its mechanism of action. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields such as the development of OLEDs and antioxidant drugs. Furthermore, the potential toxicity of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- needs to be further studied to determine its safety for use in various applications.
In conclusion, Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and toxicity.
Métodos De Síntesis
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- can be synthesized by reacting 4-cyano-2-nitroaniline with 4,4'-dinitrobiphenyl-2-amine in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is purified using column chromatography to obtain pure Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-.
Aplicaciones Científicas De Investigación
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
102387-17-7 |
|---|---|
Nombre del producto |
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- |
Fórmula molecular |
C20H12N4O5 |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
4-cyano-N-[5-nitro-2-(4-nitrophenyl)phenyl]benzamide |
InChI |
InChI=1S/C20H12N4O5/c21-12-13-1-3-15(4-2-13)20(25)22-19-11-17(24(28)29)9-10-18(19)14-5-7-16(8-6-14)23(26)27/h1-11H,(H,22,25) |
Clave InChI |
OJADUYXHVUCSEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
102387-17-7 |
Sinónimos |
4-Cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



